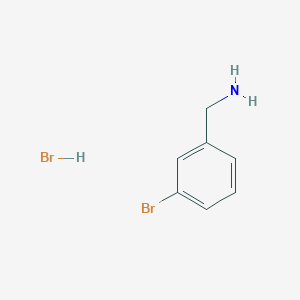
3-Bromobenzylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzylamine hydrobromide is a useful research compound. Its molecular formula is C7H9Br2N and its molecular weight is 266.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
3-Bromobenzylamine hydrobromide is primarily used as a reagent in organic synthesis. Some of its notable applications include:
- Synthesis of Complex Organic Molecules : It serves as a precursor in the synthesis of various substituted benzylamines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals .
- Preparation of Benzamide Derivatives : The compound is utilized to create benzamide derivatives that exhibit biological activity, particularly in medicinal chemistry .
- Formation of Azobenzene Rotaxanes : It plays a role in synthesizing photochemically and thermally reactive azobenzene rotaxanes, which have applications in materials science and nanotechnology .
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that derivatives of 3-bromobenzylamine can inhibit key enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs .
- Neuropharmacological Effects : Compounds derived from 3-bromobenzylamine have been evaluated for their effects on serotonin receptor binding, indicating potential use in treating mood disorders like anxiety and depression.
- Anticancer Properties : Research has highlighted the anticancer potential of benzamide derivatives synthesized from 3-bromobenzylamine, suggesting mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several case studies illustrate the practical applications of this compound:
Industrial Applications
In addition to its research applications, this compound is also utilized in the industrial sector:
- Agrochemicals Production : It is involved in synthesizing pesticides and herbicides due to its reactivity and ability to form stable compounds.
- Dyes and Pigments : The compound serves as an intermediate in producing various dyes, enhancing color properties and stability.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The bromine atom at the meta position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling. For example:
-
Buchwald-Hartwig amination with aryl halides using palladium catalysts yields biaryl amines.
-
Suzuki-Miyaura cross-coupling with boronic acids produces substituted biphenyl derivatives.
Mechanistic Insight :
The amine group enhances electron density at the ortho/para positions, directing electrophiles to the meta position. Bromine’s electronegativity stabilizes transition states during substitution .
Protection/Deprotection Reactions
The primary amine is frequently protected as a Boc (tert-butoxycarbonyl) derivative for synthetic versatility.
| Reaction Conditions | Yield | Catalyst/Base | Source |
|---|---|---|---|
| Boc₂O, Et₃N, CH₂Cl₂, 10°C, 4h | 93% | Triethylamine | |
| Boc₂O, NaOH, THF/H₂O, 20°C, 0.5h | 100% | Sodium hydroxide | |
| Boc₂O, NaHCO₃, THF, 20°C, 3h | 100% | Sodium bicarbonate |
Deprotection with HCl or TFA regenerates the free amine .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
-
Heck reaction with alkenes forms styrene derivatives.
-
Ullmann coupling with aryl halides produces biaryls.
Key Factors :
-
Ligand choice (e.g., Pd(PPh₃)₄) significantly impacts yield.
-
Solvent polarity (e.g., DMF vs. THF) modulates reaction rates.
Smiles Rearrangement Reactions
Reactions with bromoalkylamines undergo Smiles rearrangement to form cyclic amines or thioethers:
| Bromoamine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromobutylamine HBr | Et₃N, toluene, reflux | Pyrrolidine 14 | 80% | |
| 5-Bromopentylamine HBr | Et₃N, toluene, reflux | Thioether 16 | 75% |
The reaction pathway depends on ring strain and entropy changes, favoring 5-membered rings .
Key Reactivity Trends
-
Amine Group : Participates in acylation, alkylation, and Schiff base formation .
-
Bromine Atom : Enables cross-coupling, substitution, and cyclization .
-
Solubility : Hydrobromide salt enhances polar solvent compatibility (e.g., water, ethanol) .
Experimental data highlight the compound’s versatility in synthesizing pharmaceuticals, agrochemicals, and heterocycles .
Propiedades
Número CAS |
359877-97-7 |
|---|---|
Fórmula molecular |
C7H9Br2N |
Peso molecular |
266.96 g/mol |
Nombre IUPAC |
(3-bromophenyl)methanamine;hydrobromide |
InChI |
InChI=1S/C7H8BrN.BrH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H |
Clave InChI |
YPOQSENGRUKDHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















